![molecular formula C15H24N2O B5876318 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol
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Overview
Description
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been studied extensively for its potential applications in various fields. In the field of medicine, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.
In the field of neuroscience, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a key role in learning and memory. This has led to the investigation of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol as a potential treatment for cognitive disorders such as Alzheimer's disease.
Mechanism of Action
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has been shown to bind to and activate the D2 dopamine receptor, which plays a key role in the regulation of mood and behavior. 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has also been shown to enhance the release of acetylcholine, which is believed to underlie its cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been shown to reduce inflammation and pain, enhance cognitive function, and improve motor coordination. 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has also been shown to have antipsychotic effects, reducing the symptoms of schizophrenia in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol is its high purity and yield, making it a suitable candidate for lab experiments. However, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol can be difficult to synthesize, requiring specialized equipment and expertise. Additionally, the effects of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol can vary depending on the dose and route of administration, making it important to carefully control these variables in lab experiments.
Future Directions
There are many potential future directions for 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol research. In the field of medicine, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol could be further investigated as a potential treatment for pain, inflammation, and cognitive disorders. In the field of neuroscience, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol could be studied as a potential treatment for Alzheimer's disease and other cognitive disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol and its effects on various neurotransmitters.
Synthesis Methods
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of 2-(2-hydroxyethyl)piperazine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-(2-chloroethyl)piperazine with 2,4-dimethylbenzylamine in the presence of a base. Both methods yield 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol with high purity and yield.
properties
IUPAC Name |
2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13-3-4-15(14(2)11-13)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRFPISKYBCDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5349422 |
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